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Compound of Interest

Compound Name: 5,7-Dibromo-8-methoxyquinoline

Cat. No.: B102607

This guide provides a comprehensive overview of the spectroscopic data for 5,7-Dibromo-8-
methoxyquinoline, tailored for researchers, scientists, and professionals in the field of drug
development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5,7-Dibromo-8-
methoxyquinoline.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant Assignment

(6/ppm) Protons
(J/HZz)
J23=3.2, J2a =

9.00 dd 1H H-2
1.6
Jaz = 8.0, Jaz =

8.52 dd 1H H-4
1.6

8.02 S - 1H H-6
J34=8.4, J32 =

7.58 dd 1H H-3
3.2

4.19 S - 3H OCHs

Solvent: CDCls, Frequency: 400 MHz
Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6/ppm) Assignment

153.3 C

150.9 C

143.8 C

136.1 C

133.7 C

128.3 C

122.5 C

116.5 C

116.3 C

62.1 OCHs
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Solvent: CDCls, Frequency: 100 MHz

Table 3: IR Spectroscopic Data

Wavenumber (vicm~?*) Assignment

2919, 2850 C-H stretching

1733 C=0 stretch (impurity or overtone)
1600, 1578, 1490, 1462 C=C and C=N stretching (aromatic ring)
1383, 1370, 1353 C-H bending

1086 C-0O stretching

Table 4: Mass Spectrometry Data of 5,7-Dibromo-8-hydroxyquinoline

Note: The following data is for the related compound 5,7-Dibromo-8-hydroxyquinoline, as
specific mass spectrometry data for the methoxy derivative was not readily available.

miz Interpretation

301 Molecular ion [M]*

lonization Method: Electron lonization (El), 75 eV

Experimental Protocols

2.1 Synthesis of 5,7-Dibromo-8-methoxyquinoline

The synthesis of 5,7-Dibromo-8-methoxyquinoline is achieved through the methylation of
5,7-Dibromoquinolin-8-ol.

A solution of 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is prepared in distilled water (100 ml)
containing NaOH (132 mg, 3.3 mmol). To this mixture, Me2SOa4 (416 mg, 3.3 mmol) is added
dropwise over a period of 1 hour with stirring at a temperature of 263 K. Following the addition,
the reaction mixture is heated to a temperature between 343—-353 K for 1 hour. After the
reaction is complete, indicated by a color change after approximately 2 hours, the resulting
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solid is dissolved in CHCIs (50 ml). The organic layer is then washed sequentially with 10%
Na2COs (2 x 15 ml) and 10% NaOH (2 x 15 ml). The organic layer is subsequently dried over
NazS0a4, and the solvent is removed under reduced pressure. The crude product is purified by
passing it through a short alumina column, eluting with an EtOAc—hexane mixture (1:6, 150 ml),
to yield the final product as colorless needles.

2.2 NMR Spectroscopy

For *H and 3C NMR analysis, a sample of the compound (5-25 mg for *H, 50-100 mg for 13C) is
dissolved in a deuterated solvent, such as chloroform-d (CDCIs), in a standard NMR tube.[1]
The use of a deuterated solvent is necessary for the instrument's lock system. The spectrum is
acquired on a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for
protons.[1] For quantitative measurements, a sufficient relaxation delay is employed to ensure
accurate integration.[2]

2.3 IR Spectroscopy

The infrared spectrum of a solid sample can be obtained using the thin solid film method.[3] A
small amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene
chloride.[3] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr).[3] After the
solvent evaporates, a thin film of the compound remains on the plate.[3] The plate is then
placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in
the range of 4000-400 cm~1.[2][3]

2.4 Mass Spectrometry

Electron lonization (EIl) is a common method for the mass spectrometric analysis of organic
compounds.[2] The sample is introduced into the ion source of the mass spectrometer, where it
is bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This process causes
the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-
charge ratio (m/z) in a mass analyzer, and a mass spectrum is generated.[4]

Visualizations

The following diagram illustrates the synthesis workflow for 5,7-Dibromo-8-methoxyquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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